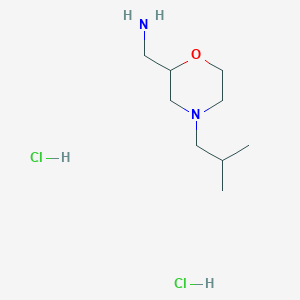

(4-Isobutylmorpholin-2-yl)methanamine dihydrochloride

Description

(4-Isobutylmorpholin-2-yl)methanamine dihydrochloride is a substituted morpholine derivative characterized by an isobutyl group at the 4-position of the morpholine ring and an aminomethyl group at the 2-position, with two hydrochloride counterions. Morpholine derivatives are widely utilized in medicinal chemistry as intermediates or active components in kinase inhibitors, antibacterials, and other therapeutic agents due to their ability to modulate solubility and bioavailability .

Properties

IUPAC Name |

[4-(2-methylpropyl)morpholin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-8(2)6-11-3-4-12-9(5-10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVAPEWFRFDJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCOC(C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852851-64-0 | |

| Record name | [4-(2-methylpropyl)morpholin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride typically involves the reaction of morpholine derivatives with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Isobutylmorpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while substitution reactions may produce various substituted morpholine compounds.

Scientific Research Applications

(4-Isobutylmorpholin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride and its analogs:

Key Observations:

- Bulkier substituents (e.g., butyl in ) may sterically hinder interactions with biological targets compared to isobutyl.

- Molecular Weight : The target compound (calc. 250.20) falls within the typical range for drug-like molecules (200–500 Da), similar to its analogs.

- Heterocyclic Variations : Compounds like and replace the morpholine ring with thiazole or pyridine, respectively, altering electronic properties and binding affinities.

Commercial and Research Availability

Biological Activity

(4-Isobutylmorpholin-2-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride features a morpholine ring substituted with an isobutyl group. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride may function as an inhibitor of certain enzymes, particularly chitinases. Chitinases are enzymes that play a role in various biological processes, including inflammation and immune response. Inhibiting these enzymes can lead to therapeutic benefits in conditions such as asthma and other allergic reactions .

Therapeutic Implications

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), which are implicated in inflammatory diseases .

- Potential in Asthma Treatment : Given its ability to inhibit chitinases, (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride may be beneficial in treating asthma and other allergic conditions by reducing airway inflammation .

- Cardiac Safety Profile : Notably, compounds targeting AMCase have shown a favorable cardiac safety profile, minimizing the risk of cardiotoxicity associated with other treatments .

Case Studies

- In Vivo Studies : In animal models, the administration of (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride resulted in significant reductions in chitinolytic activity, correlating with decreased inflammation markers .

- Mechanistic Studies : Detailed studies have shown that the compound interacts with specific receptors involved in inflammatory pathways, leading to its observed therapeutic effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.